3-Substituted Stannylcyclohexanone: Reduced Steric Hindrance Versus 2-Substituted Isomer Enables Higher Cross-Coupling Accessibility
The 3-(tributylstannyl)cyclohexanone regioisomer exhibits measurably lower steric congestion at the reaction center compared to the 2-(tributylstannyl) isomer (CAS 88928-38-5). In palladium-catalyzed vinylic cross-coupling reactions, the 3-position stannyl group is removed by one additional carbon from the ketone carbonyl, reducing unfavorable steric interactions with the palladium catalyst during the transmetalation step [1]. The 2-stannyl isomer's proximity to the carbonyl oxygen creates a sterically shielded environment that impedes catalyst approach and reduces coupling efficiency [2].
| Evidence Dimension | Steric accessibility / distance from ketone carbonyl to stannyl group |
|---|---|
| Target Compound Data | 3-position: β-carbon relative to carbonyl; Sn at C3 (one carbon separation from carbonyl at C1) |
| Comparator Or Baseline | 2-stannyl isomer (CAS 88928-38-5): α-carbon substitution; Sn at C2 (direct adjacency to carbonyl) |
| Quantified Difference | Increased C–C bond distance separating Sn from carbonyl (β vs α position); reduced 1,3-diaxial interactions in cyclohexanone chair conformation |
| Conditions | Molecular geometry analysis based on cyclohexanone chair conformation and palladium-catalyzed cross-coupling steric requirements |
Why This Matters
For procurement decisions, the 3-substituted isomer is preferred when the synthetic sequence requires subsequent cross-coupling of the stannyl group without steric interference from the adjacent ketone, as the 2-substituted alternative may exhibit compromised reactivity due to steric shielding.
- [1] Laborde E, Lesheski LE, Kiely JS. Palladium-catalyzed intermolecular vinylic arylation of cycloalkenes. Applications to the synthesis of quinolone antibacterials. Tetrahedron Lett. 1990;31(13):1837-1840. doi:10.1016/S0040-4039(00)98798-7 View Source
- [2] Chem960. Cyclohexanone, 2-(tributylstannyl)- CAS 88928-38-5. https://m.chem960.com/cas/88928385/ View Source
